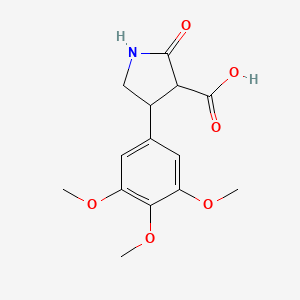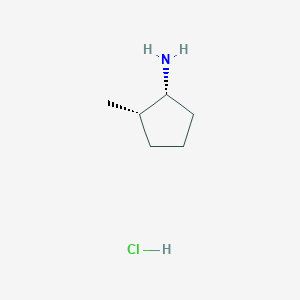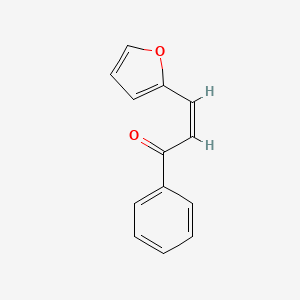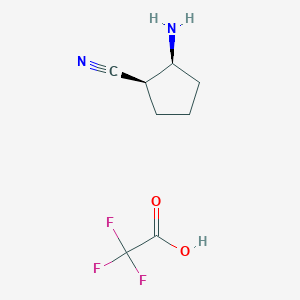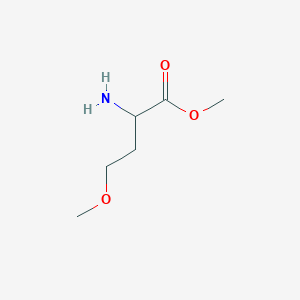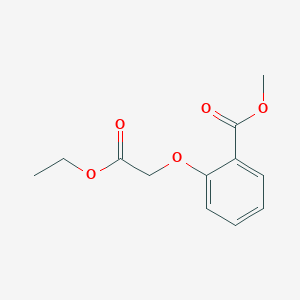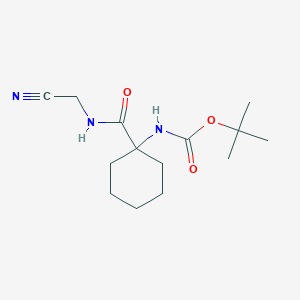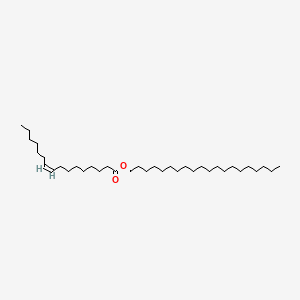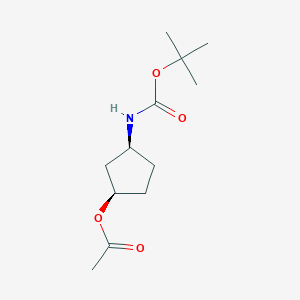
5-Bromo-1-naphthohydrazide
Overview
Description
5-Bromo-1-naphthohydrazide is a chemical compound with the formula C11H9BrN2O and a molecular weight of 265.11 . It is used for research purposes and is not intended for food, drug, pesticide, or biocidal product use .
Molecular Structure Analysis
The molecular structure of 5-Bromo-1-naphthohydrazide can be analyzed using techniques such as X-ray diffraction and density functional theory (DFT) . Further studies on the molecular electrostatic potential and frontier molecular orbital of the compound can provide more insights into its physical and chemical properties .Chemical Reactions Analysis
Although specific chemical reactions involving 5-Bromo-1-naphthohydrazide are not detailed, related compounds such as 5-bromo enones have been studied . These compounds undergo reactions such as electrophilic substitution of the aromatic core .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Bromo-1-naphthohydrazide can be studied using various techniques. For instance, the compound’s molecular crystal structure can be determined using density functional theory (DFT) and compared with X-ray diffraction values .Scientific Research Applications
Antiproliferative and Cytotoxic Activity
Indole phytoalexins, including 5-Bromo-1-naphthohydrazide, have garnered attention due to their potential as antiproliferative agents. In a study, novel 5-bromosubstituted derivatives of indole phytoalexins were synthesized and screened in vitro against seven human cancer cell lines. Some analogues exhibited antiproliferative activity comparable to that of cisplatin, a commonly used chemotherapy drug. Remarkably, their toxicity on normal 3T3 cells was lower than that of cisplatin .
Antifungal Properties
Indole phytoalexins, including 5-Bromo-1-naphthohydrazide, demonstrate a broad spectrum of antifungal activities. These compounds play a crucial role in plant defense mechanisms when the plant is exposed to stressors such as pathogen infection. Their ability to inhibit fungal growth makes them valuable candidates for further investigation .
Antibacterial Effects
While the antibacterial effects of indole phytoalexins are moderate, they still contribute to the overall defense system of cruciferous vegetables. These compounds help protect the plants from bacterial pathogens, highlighting their potential in agricultural and medical applications .
Antiprotozoal Activity
Indole phytoalexins have also shown promise as antiprotozoal agents. Their activity against protozoan parasites warrants further exploration for potential therapeutic applications .
Cancer Chemoprevention
High consumption of cruciferous vegetables has been associated with a decreased risk of human cancer. Indole phytoalexins, including 5-Bromo-1-naphthohydrazide, contribute to this protective effect. Their chemopreventive properties make them intriguing candidates for cancer prevention strategies .
Anticancer Effects
Indole phytoalexins exhibit anticancer and antiproliferative effects against various human cancer cell lines. While their activities may not surpass those of previously studied non-brominated compounds, they remain relevant in the search for novel therapeutic agents .
Safety and Hazards
While specific safety data for 5-Bromo-1-naphthohydrazide is not available, similar brominated compounds are considered hazardous . They can cause skin and eye irritation, and may cause respiratory irritation . These compounds should be handled with care, using protective equipment, and should be stored in a well-ventilated place .
Future Directions
The future directions for the study of 5-Bromo-1-naphthohydrazide and related compounds could involve further exploration of their synthesis, reactivity, and applications . For instance, the synthesis of related compounds like 7-azaindoles has shown promise in clinical trials, opening the door for fully approved treatments . Additionally, the study of halogen bonding in brominated compounds could provide valuable insights into their supramolecular properties .
properties
IUPAC Name |
5-bromonaphthalene-1-carbohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c12-10-6-2-3-7-8(10)4-1-5-9(7)11(15)14-13/h1-6H,13H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUNFWPBYWGACRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2Br)C(=C1)C(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1-naphthohydrazide | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(Methyldimethoxysilyl)propyl]-N',N'-dimethyl-1,3-propanediamine](/img/structure/B3117578.png)
![2-(4-Cyclohexylmethoxyphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B3117586.png)


